Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, an azepane ring, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a wide spectrum of biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, indicating their potential effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azepane and piperidine rings. The tert-butyl group is introduced through a reaction with tert-butyl chloroformate, while the methoxyphenyl group is incorporated via a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: A useful reagent in the preparation of azetidine and piperidine carbamates.
Uniqueness
Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-24(2,3)30-23(28)26-15-7-9-20(17-26)22(27)25-14-6-5-8-19(16-25)18-10-12-21(29-4)13-11-18/h10-13,19-20H,5-9,14-17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDRKAMYRYSHDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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